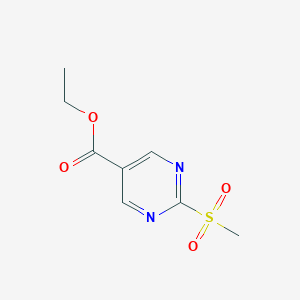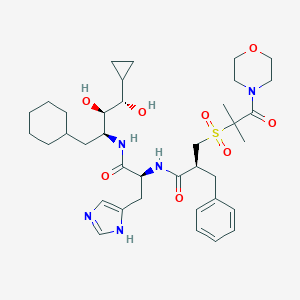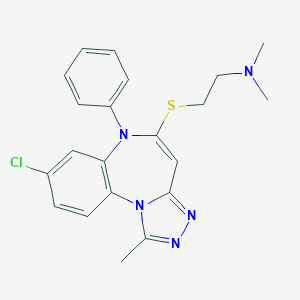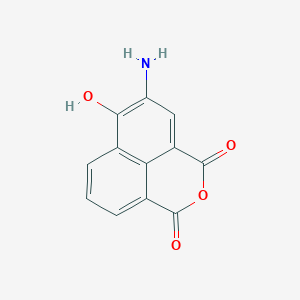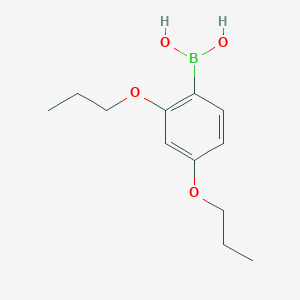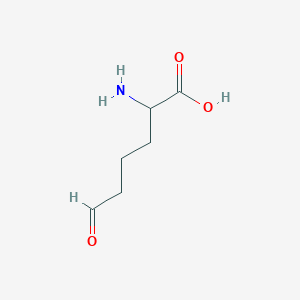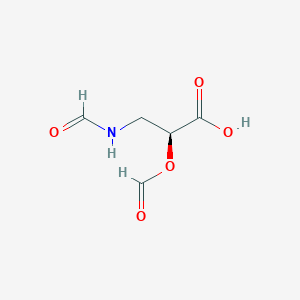
(S)-3-Formamido-2-formyloxypropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Formamido-2-formyloxypropionic acid, commonly known as FFPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FFPA has been found to have significant biological activity, making it an attractive target for research.
Mechanism Of Action
The mechanism of action of FFPA is not well understood, but it is believed to act as a nucleophile that can react with various electrophilic groups in proteins. FFPA can form covalent adducts with proteins, which can alter their structure and function. The exact mechanism of action of FFPA is an area of active research.
Biochemical And Physiological Effects
FFPA has been found to have various biochemical and physiological effects. In vitro studies have shown that FFPA can inhibit the activity of various enzymes, including serine proteases and metalloproteases. FFPA has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that FFPA can reduce inflammation and oxidative stress in animal models.
Advantages And Limitations For Lab Experiments
FFPA has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. FFPA is also stable and can be easily synthesized in the laboratory. However, FFPA also has some limitations. It can react with multiple targets in cells, making it difficult to determine its specific effects. FFPA is also highly reactive and can be toxic at high concentrations.
Future Directions
There are several future directions for research on FFPA. One area of interest is the development of new synthetic methods for FFPA that can improve the yield and purity of the compound. Another area of research is the identification of specific targets of FFPA in cells. This can provide insights into the mechanism of action of FFPA and its potential applications in drug discovery. Additionally, the use of FFPA as a probe for studying protein structure and function is an area of active research. Overall, FFPA is a promising compound with significant potential for scientific research.
Synthesis Methods
FFPA can be synthesized through a multistep process involving the reaction of 3-hydroxypropanoic acid with formic acid and ammonia. The resulting product is then subjected to a series of purification steps to obtain pure FFPA. The synthesis of FFPA is a challenging process, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
FFPA has been found to have various applications in scientific research. One of the primary uses of FFPA is in the study of protein structure and function. FFPA can be used as a probe to study the conformational changes in proteins, which can provide insights into their biological activity. FFPA has also been used in the synthesis of peptides and peptidomimetics, which are important tools in drug discovery.
properties
CAS RN |
125496-24-4 |
|---|---|
Product Name |
(S)-3-Formamido-2-formyloxypropionic acid |
Molecular Formula |
C5H7NO5 |
Molecular Weight |
161.11 g/mol |
IUPAC Name |
(2S)-3-formamido-2-formyloxypropanoic acid |
InChI |
InChI=1S/C5H7NO5/c7-2-6-1-4(5(9)10)11-3-8/h2-4H,1H2,(H,6,7)(H,9,10)/t4-/m0/s1 |
InChI Key |
SVJSKRRBEYBJIU-BYPYZUCNSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)OC=O)NC=O |
SMILES |
C(C(C(=O)O)OC=O)NC=O |
Canonical SMILES |
C(C(C(=O)O)OC=O)NC=O |
synonyms |
(S)-3-FORMAMIDO-2-FORMYLOXYPROPIONIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



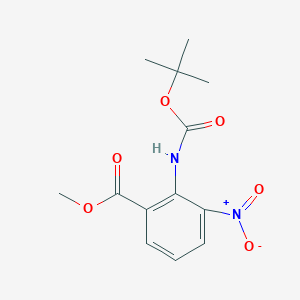
![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)
